4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester
Description
ETHYL 4-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C21H16N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H16N2O5/c1-3-27-21(26)14-6-4-13(5-7-14)18-9-8-15(28-18)10-16-12(2)17(11-22)20(25)23-19(16)24/h4-10H,3H2,1-2H3,(H,23,24,25)/b16-10- |
InChI Key |
DHHMNTHOFOOTMV-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=C(C(=O)NC3=O)C#N)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=C(C(=O)NC3=O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.
Cyclization Reactions: These are used to form the ring structures present in the compound.
Functional Group Transformations: These involve the conversion of one functional group into another to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
ETHYL 4-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Thiazole Derivatives: Known for their broad applications in different fields, including medicinal chemistry.
Quinoline Derivatives: These compounds have interesting pharmaceutical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
